molecular formula C10H10F5N5 B11733624 1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11733624
M. Wt: 295.21 g/mol
InChI Key: LDLGSNGCDBBALE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound characterized by the presence of difluoromethyl and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This intermediate can then be further functionalized to introduce the difluoromethyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, green chemistry principles may be applied to minimize environmental impact and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H10F5N5

Molecular Weight

295.21 g/mol

IUPAC Name

1-(difluoromethyl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C10H10F5N5/c1-19-5-6(8(18-19)10(13,14)15)4-16-7-2-3-20(17-7)9(11)12/h2-3,5,9H,4H2,1H3,(H,16,17)

InChI Key

LDLGSNGCDBBALE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CNC2=NN(C=C2)C(F)F

Origin of Product

United States

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